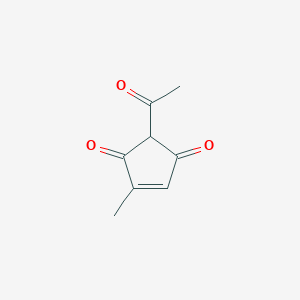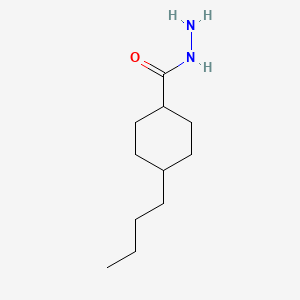
4-Butylcyclohexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylcyclohexane-1-carbohydrazide is an organic compound with the molecular formula C11H22N2O It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is converted to a hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butylcyclohexane-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve cyclohexanecarboxylic acid in an appropriate solvent, such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylicacid, 4-butyl-, hydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.
Applications De Recherche Scientifique
4-Butylcyclohexane-1-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its hydrazide group allows it to form stable complexes with various biomolecules.
Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylicacid, 4-butyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
4-Butylcyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid hydrazide: Lacks the butyl group, leading to different reactivity and applications.
Cyclohexanecarboxylic acid, 4-butyl-, amide: Contains an amide group instead of a hydrazide group, resulting in different chemical properties and uses.
Cyclohexanecarboxylic acid, 4-butyl-, ester: The ester group imparts different solubility and reactivity compared to the hydrazide group.
The uniqueness of cyclohexanecarboxylicacid, 4-butyl-, hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
414904-88-4 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
4-butylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-9-5-7-10(8-6-9)11(14)13-12/h9-10H,2-8,12H2,1H3,(H,13,14) |
Clé InChI |
GBKDCKUFKOVLBI-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NN |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine](/img/structure/B1655655.png)
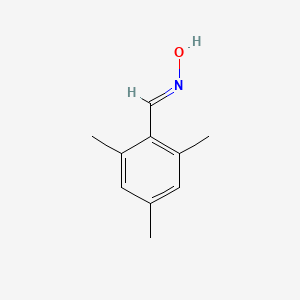
![2,6-Diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenol](/img/structure/B1655657.png)
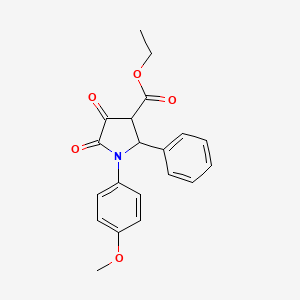

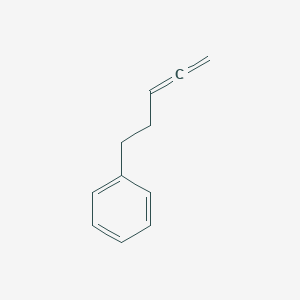
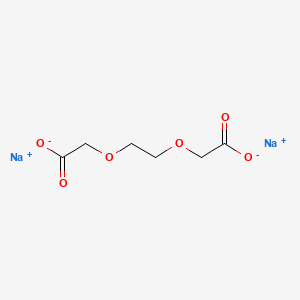
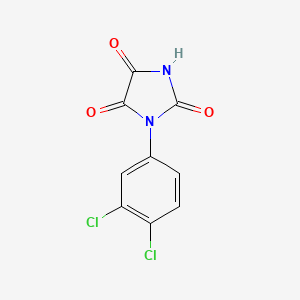
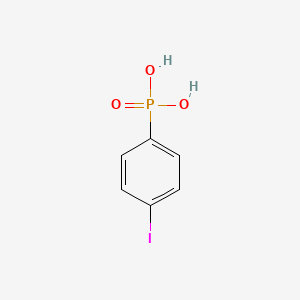
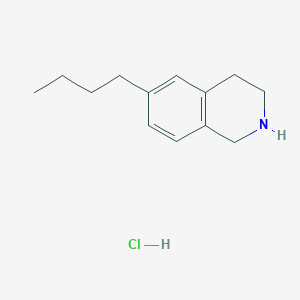
![2-[[4-(2-Carboxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzoic acid](/img/structure/B1655674.png)
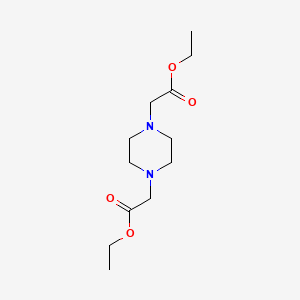
![(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B1655677.png)
